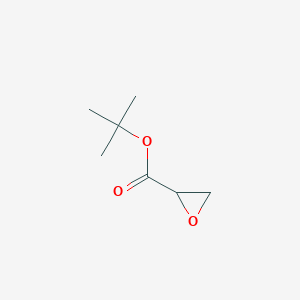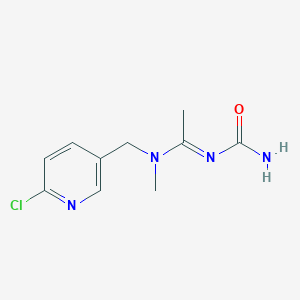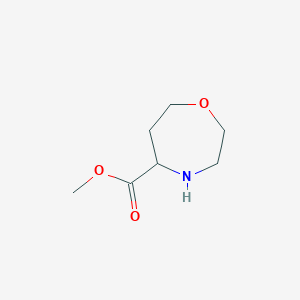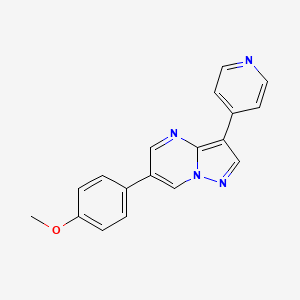
Tert-butyl oxirane-2-carboxylate
Overview
Description
Tert-butyl oxirane-2-carboxylate is an organic compound with the molecular formula C7H12O3. It is a colorless liquid with a distinctive odor. This compound is primarily used in organic synthesis reactions, particularly as an epoxidation reagent in chemical synthesis .
Preparation Methods
Tert-butyl oxirane-2-carboxylate can be synthesized by reacting 2-bromo oxirane with tert-butanol under alkaline conditions . This reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product. Industrial production methods may employ flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Tert-butyl oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Ring-opening reactions: These reactions are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers.
Substitution reactions: The compound can participate in nucleophilic substitution reactions, leading to the formation of complex organic structures.
Oxidation and reduction reactions:
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide, potassium hydroxide), nucleophiles (e.g., amines, alcohols), and various solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions include epoxy esters, epoxy ethers, and other compounds with epoxide structures .
Scientific Research Applications
Tert-butyl oxirane-2-carboxylate has several scientific research applications, including:
Synthesis of piperidine derivatives: The compound is used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, which are useful in chemical synthesis.
Synthesis of cyclic amino acid esters: It serves as a precursor in synthesizing tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester.
Preparation of tert-butyl carbamate:
Asymmetric synthesis for protease inhibitors: Derivatives of this compound have been utilized in highly stereoselective asymmetric syntheses, which are crucial for developing novel protease inhibitors.
Influence in anionic polymerization: The compound is significant in studying the influence of crown ether concentration and the addition of tert-butyl alcohol in anionic polymerization processes.
Mechanism of Action
The mechanism by which tert-butyl oxirane-2-carboxylate exerts its effects involves the nucleophilic opening of the oxirane ring. This reaction leads to the formation of various products depending on the nucleophile and reaction conditions used . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the epoxide group, which can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols .
Comparison with Similar Compounds
Tert-butyl oxirane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl oxirane-2-carboxylate: Similar in structure but with an ethyl group instead of a tert-butyl group.
Methyl oxirane-2-carboxylate: Similar in structure but with a methyl group instead of a tert-butyl group.
Propyl oxirane-2-carboxylate: Similar in structure but with a propyl group instead of a tert-butyl group.
The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
tert-butyl oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZMUWXOAMOYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92223-80-8 | |
| Record name | tert-Butyl oxirane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B3325535.png)
![4-Aminofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B3325538.png)
![(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B3325541.png)

![3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol](/img/structure/B3325556.png)
![6-Bromo-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B3325561.png)


![tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3325585.png)



